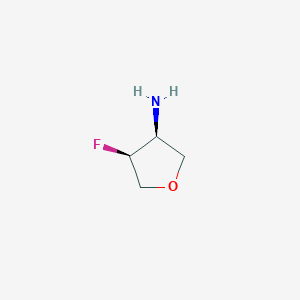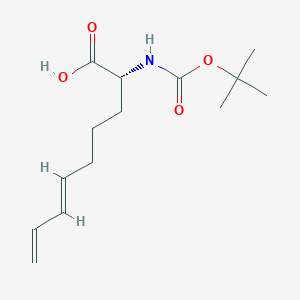
2,4-Bis(trifluoromethyl)-6-bromoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,6-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H4BrF6N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-bis(trifluoromethyl)aniline typically involves the bromination of 4,6-bis(trifluoromethyl)aniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 2-Bromo-4,6-bis(trifluoromethyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,6-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4,6-bis(trifluoromethyl)aniline is used in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,6-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
2-Bromo-4,6-bis(trifluoromethyl)aniline is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing properties. This makes the compound highly reactive and suitable for various chemical transformations. Additionally, the bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H4BrF6N |
|---|---|
Peso molecular |
308.02 g/mol |
Nombre IUPAC |
2-bromo-4,6-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H4BrF6N/c9-5-2-3(7(10,11)12)1-4(6(5)16)8(13,14)15/h1-2H,16H2 |
Clave InChI |
RQTCMIWRBZREQP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


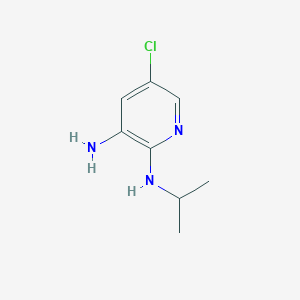
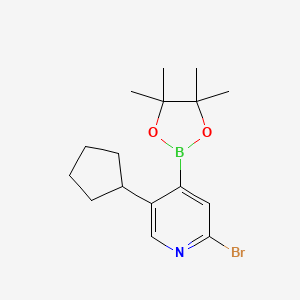
![(R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12961832.png)
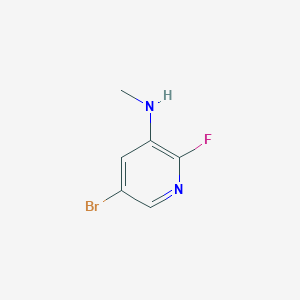

![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)
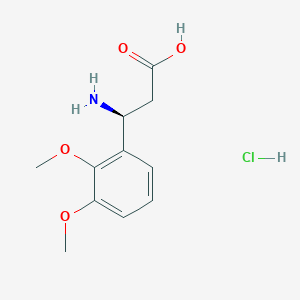
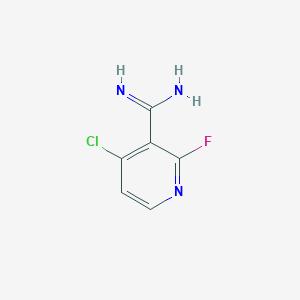
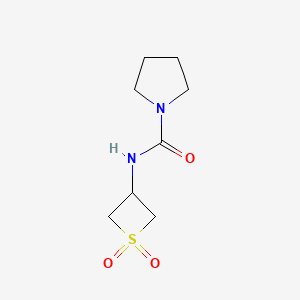

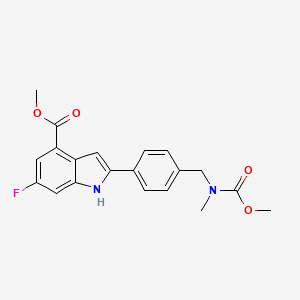
![Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)-](/img/structure/B12961894.png)
